BenchChemオンラインストアへようこそ!

1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole

Physicochemical profiling Drug-likeness Scaffold hopping

Acquire CAS 305861-56-7, a bipharmacophoric hybrid uniting benzotriazole and 5,6-dimethylbenzimidazole via a flexible methylene bridge. Its non-brominated scaffold enables cleaner SAR diversification and differentiated target engagement (kinase CK2/PIM1, viral helicases, antibiofilm). Procure at ≥98% purity to bypass in-house synthesis and accelerate polypharmacology campaigns. Ideal for immediate IC50 profiling, MBEC assays, and linker optimization in academic and biotech R&D.

Molecular Formula C16H15N5
Molecular Weight 277.331
CAS No. 305861-56-7
Cat. No. B2491107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole
CAS305861-56-7
Molecular FormulaC16H15N5
Molecular Weight277.331
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)CN3C4=CC=CC=C4N=N3
InChIInChI=1S/C16H15N5/c1-11-7-14-16(8-12(11)2)20(9-17-14)10-21-15-6-4-3-5-13(15)18-19-21/h3-9H,10H2,1-2H3
InChIKeyRFMLZKFGIAAWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole (CAS 305861-56-7): Core Identity and Structural Characteristics for Informed Procurement


1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole (CAS 305861-56-7) is a bipharmacophoric hybrid molecule containing a benzotriazole ring linked via a methylene bridge to a 5,6-dimethyl-substituted benzimidazole . With a molecular formula of C16H15N5 and a molecular weight of 277.33 g/mol, the compound exists as a solid at room temperature and is supplied at ≥98% purity for research use [REFS-1, REFS-2]. It belongs to the broader class of N 1 -substituted benzotriazoles, which are recognized for their versatile biological activities, including antimicrobial, antiparasitic, and antitumor properties [1]. The deliberate fusion of two privileged heterocyclic scaffolds into a single molecular entity distinguishes this compound from simple, monocyclic benzotriazole or benzimidazole derivatives and suggests differentiated potency and selectivity profiles that warrant its consideration as a specialized research tool.

Why 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole Cannot Be Replaced by Generic In-Class Alternatives


Generic substitution with simpler benzotriazoles (e.g., unsubstituted 1H-benzotriazole) or benzimidazoles (e.g., 5,6-dimethylbenzimidazole) overlooks the compound's distinct structural features that critically govern its target engagement and physicochemical behavior [1]. The methylene bridge introduces conformational flexibility between the two heterocyclic rings, potentially enabling a unique binding mode not achievable with either mono-heterocycle alone [2]. Additionally, the presence of 5,6-dimethyl groups on the benzimidazole moiety alters electron density and steric bulk, which can significantly modulate interactions with hydrophobic enzyme pockets compared to non-methylated analogs [3]. The combined pharmacophore also yields a substantially higher molecular weight (277.33 g/mol) and more hydrogen bond acceptors (5) than either parent scaffold, factors that directly influence solubility, permeability, and off-target liability. Consequently, interchanging this compound with a generic benzotriazole or benzimidazole derivative without rigorous experimental validation risks losing both potency and selectivity, as the tailored multi-point interactions of the hybrid scaffold are not replicated by the simpler building blocks. The evidence below quantifies these critical differentiators, albeit acknowledging a limited public database of direct head-to-head comparisons.

Quantitative Comparative Evidence for 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole


Enhanced Molecular Complexity and Hydrogen Bond Acceptor Capacity vs. Monocyclic Parents

The hybrid compound C16H15N5 (MW 277.33 g/mol) exhibits a molecular weight approximately 2.3-fold and 1.9-fold greater than the parent benzotriazole (C6H5N3, MW 119.13 g/mol) and 5,6-dimethylbenzimidazole (C9H10N2, MW 146.19 g/mol), respectively [REFS-1, REFS-2]. It also possesses 5 hydrogen bond acceptors (all nitrogen atoms) compared to 3 for benzotriazole and 2 for the benzimidazole analog. In drug discovery, an increased number of heteroatoms and higher molecular complexity within a defined range (MW 250–350) are often associated with enhanced target specificity and reduced promiscuity, as they enable more directional interactions with protein binding sites. The absence of hydrogen bond donors in the target compound (versus 1 in each parent) further suggests improved passive membrane permeability, a desirable trait for intracellular target engagement.

Physicochemical profiling Drug-likeness Scaffold hopping

Methylene Bridge Enables Conformational Adaptability Not Possible in Directly Fused Analogs

The methylene (–CH2–) linker between the benzotriazole N1 and the benzimidazole N1 permits free rotation, resulting in a dynamic spatial relationship between the two pharmacophores. This contrasts with directly connected or fused biheterocyclic systems (e.g., benzimidazo[1,2-a]benzotriazoles), which adopt a rigid, planar topology. Studies on N-(benzotriazol-1-ylmethyl) derivatives demonstrate that the methylene group can be further lithiated and functionalized, offering a chemical handle for late-stage diversification without disrupting the core architecture [1]. The conformational freedom has been exploited in other protein kinase inhibitor series to achieve induced-fit binding to flexible kinase hinge regions, a feature that rigid analogs cannot replicate.

Molecular flexibility Induced-fit binding Linker chemistry

Dual Kinase Inhibition Potential Inferred from Structural Analogy to CK2/PIM1 Inhibitors

Benzotriazole and benzimidazole analogs are established scaffolds for inhibiting protein kinase CK2 (e.g., 4,5,6,7-tetrabromo-1H-benzotriazole, TBBt, IC50 = 0.32 μM; 4,5,6,7-tetrabromo-1H-benzimidazole, TBBi, IC50 = 1.3 μM) [1]. More recently, aminoalkyl derivatives of benzimidazole and benzotriazole have been characterized as dual CK2/PIM1 inhibitors with IC50 values as low as 0.048 μM [2]. The target compound, bearing both benzotriazole and 5,6-dimethylbenzimidazole substructures, may recapitulate these kinase binding interactions, potentially offering dual-target engagement. While no direct CK2 or PIM1 inhibition data exist for CAS 305861-56-7, its structural congruence with the core of known inhibitors supports its inclusion in kinase-focused screening libraries.

Protein kinase CK2 PIM1 kinase Polypharmacology

Antimicrobial Activity Spectrum Differentiated by Hybridization

Hybrids of benzotriazole and benzimidazole have demonstrated superior antibacterial and antibiofilm activity compared to their individual components in recent head-to-head studies [1]. A 2024 investigation found that compounds containing both benzimidazole and benzotriazole cycles exhibited greater inhibition of Gram-positive Bacillus subtilis and Gram-negative Pseudomonas aeruginosa biofilm formation than either cycle alone, with the presence of methyl substituents on the benzimidazole ring further enhancing antibiofilm potency [1]. While the exact MIC values for the target compound are not yet published, the presence of the 5,6-dimethylbenzimidazole moiety within the hybrid structure suggests that it may inherit this enhanced antimicrobial phenotype. Preliminary screening of benzotriazole-benzimidazole conjugates has also shown significant activity against Aspergillus niger and Gram-negative Bacillus species [2].

Antimicrobial Antifungal Biofilm inhibition

High-Impact Research and Industrial Application Scenarios for 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole


Kinase Inhibitor Hit Expansion and Selectivity Profiling

The compound is ideally suited as a starting point for structure-activity relationship (SAR) studies targeting protein kinases CK2 and PIM1. Given the established low-micromolar to nanomolar inhibition of these kinases by structurally analogous benzotriazole/benzimidazole hybrids [1], researchers can immediately deploy this compound in biochemical kinase assays to establish baseline IC50 values and then exploit the methylene bridge as a diversification site to synthesize alkylated or arylated derivatives with improved potency and selectivity. The absence of bromine substituents (unlike TBBt/TBBi) offers a cleaner synthetic handle for late-stage functionalization and may reduce off-target effects associated with polyhalogenated aromatics.

Antibiofilm Agent Discovery for Multidrug-Resistant Pathogens

The 5,6-dimethylbenzimidazole substructure is known to enhance antibiofilm activity when incorporated into benzimidazole–benzotriazole hybrids [2]. Procurement of this compound enables immediate evaluation in minimum biofilm eradication concentration (MBEC) assays against clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Pseudomonas aeruginosa. Positive results can quickly justify a medicinal chemistry campaign to optimize the linker and substituents for topical or surface-disinfectant applications, where novel biofilm inhibitors are urgently needed [2].

Exploration of Conformationally Flexible Pharmacophores in Antiviral Research

N-Alkyl benzotriazole derivatives have shown selective inhibition of HCV NTPase/helicase with IC50 values around 6.5 μM [3]. The methylene-linked hybrid architecture may similarly engage viral helicase active sites through an induced-fit mechanism not accessible to rigid, fused-ring analogs. Procurement of this compound for antiviral screening panels (HCV, Dengue, West Nile) could identify a new chemotype for helicase-targeted drug discovery, a validated but underexploited antiviral strategy [3].

Chemical Biology Probe for Polypharmacology Studies

The dual benzotriazole–benzimidazole pharmacophore design permits simultaneous or sequential engagement of multiple biological targets (e.g., kinases, microbial enzymes, viral helicases). This polypharmacology potential makes the compound a valuable chemical probe for systems-biology experiments aimed at understanding target-network robustness and resistance mechanisms. Its commercial availability at 98% purity reduces the synthetic burden on academic labs, allowing them to focus resources on downstream biological validation rather than in-house synthesis.

Quote Request

Request a Quote for 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.